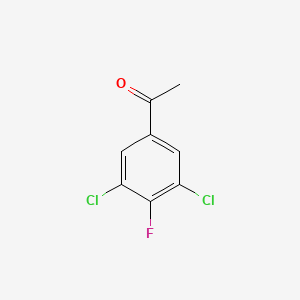

3',5'-Dichloro-4'-fluoroacetophenone

Description

Structural Context within Halogenated Acetophenones

Halogenated acetophenones are a class of organic compounds that have been extensively studied and utilized in various fields of chemistry. nih.govdocumentsdelivered.com The introduction of halogen atoms to the acetophenone (B1666503) structure can dramatically alter its electronic and steric properties.

Electronic Effects: Both chlorine and fluorine are electronegative atoms that withdraw electron density from the aromatic ring through the inductive effect. This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution. The fluorine atom, being the most electronegative element, exerts a strong inductive effect. The two chlorine atoms further enhance this electron-withdrawing nature.

Steric Effects: The presence of substituents at the 3', 4', and 5' positions creates a specific steric environment around the acetyl group and the aromatic ring, which can influence how the molecule interacts with other reagents.

The combination of these electronic and steric factors in the specific 3',5'-dichloro-4'-fluoro arrangement is unique and would likely impart distinct reactivity compared to other di- or tri-halogenated acetophenones. For instance, compounds like 3'-Chloro-4'-fluoroacetophenone and 2',4'-Dichloro-5'-fluoroacetophenone (B1331288) are known chemical intermediates, and their properties are dictated by their respective substitution patterns. nih.gov

Table 1: Comparison of Related Halogenated Acetophenones

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from Target |

| 3'-Chloro-4'-fluoroacetophenone | 2923-66-2 | C₈H₆ClFO | Lacks the second chlorine atom at the 5' position. nih.govchemeo.com |

| 2',4'-Dichloro-5'-fluoroacetophenone | 704-10-9 | C₈H₅Cl₂FO | Different substitution pattern of halogens on the aromatic ring. chemicalbook.com |

| 4'-Fluoroacetophenone (B120862) | 403-42-9 | C₈H₇FO | Contains only a single fluorine substituent. |

Note: Data for this table was compiled from various chemical databases.

Research Significance as a Synthetic Precursor

While no specific synthetic applications for 3',5'-Dichloro-4'-fluoroacetophenone have been documented, its structure suggests significant potential as a versatile intermediate in organic synthesis. Halogenated acetophenones are valuable building blocks for the construction of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com

The functional groups of this compound offer several avenues for chemical transformation:

The Carbonyl Group: The ketone functionality can undergo a wide range of reactions, including reduction to an alcohol, reductive amination to form amines, and various condensation reactions to form new carbon-carbon bonds.

The Halogen Substituents: The chlorine and fluorine atoms on the aromatic ring can be targets for nucleophilic aromatic substitution reactions, although the electron-withdrawing nature of the acetyl group can make this challenging. They also play a crucial role in directing further substitutions on the ring.

The Methyl Group: The alpha-protons on the methyl group are acidic and can be removed by a base to form an enolate, which can then participate in a variety of reactions, such as alkylations and aldol (B89426) condensations.

Given the prevalence of polychlorinated and fluorinated phenyl moieties in modern pharmaceuticals and agrochemicals, it is plausible that this compound could serve as a key precursor for novel active ingredients. For example, the structurally related compound 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoro-ethanone is a known intermediate in the synthesis of pesticidally active compounds. google.comepo.org This highlights the importance of the 3,5-dichloro-4-fluorophenyl scaffold in the development of bioactive molecules.

Structure

3D Structure

Properties

Molecular Formula |

C8H5Cl2FO |

|---|---|

Molecular Weight |

207.03 g/mol |

IUPAC Name |

1-(3,5-dichloro-4-fluorophenyl)ethanone |

InChI |

InChI=1S/C8H5Cl2FO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,1H3 |

InChI Key |

GILBFTHDWLGHMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)Cl)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 ,5 Dichloro 4 Fluoroacetophenone

Established and Conventional Synthetic Routes

Traditional synthetic strategies are foundational in organic chemistry and rely on well-understood reaction mechanisms. These include direct electrophilic aromatic substitution and multi-step pathways involving the sequential introduction and modification of functional groups.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic ring with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org A direct synthesis of 3',5'-Dichloro-4'-fluoroacetophenone via this method would involve the acylation of 1,3-dichloro-2-fluorobenzene.

Table 1: Theoretical Friedel-Crafts Acylation This table is based on theoretical principles as specific literature data is unavailable.

| Starting Material | Acylating Agent | Catalyst | Expected Major Product |

|---|---|---|---|

| 1,3-Dichloro-2-fluorobenzene | Acetyl chloride | AlCl₃ | This compound |

Regioselective Halogenation Strategies

An alternative to direct acylation of a pre-halogenated ring is the selective halogenation of a suitable acetophenone (B1666503) precursor. This approach builds the target molecule by adding the halogen atoms onto a less substituted starting material.

Chlorination Techniques

This strategy commences with 4'-fluoroacetophenone (B120862) as the starting material. The goal is to introduce two chlorine atoms selectively at the 3' and 5' positions, which are ortho to the acetyl group and meta to the fluorine atom. The acetyl group is a meta-directing and deactivating group, while the fluorine atom is an ortho-, para-director. The directing effects are therefore in conflict. However, electrophilic chlorination of strongly deactivated rings is a known process. A relevant analogue is the synthesis of 3,5-dichloro-4-aminoacetophenone, which is prepared by the direct chlorination of 4-aminoacetophenone in glacial acetic acid. chemijournal.com

For the chlorination of 4'-fluoroacetophenone, various chlorinating agents could be employed, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), often in the presence of an acid catalyst to facilitate the electrophilic substitution. nist.gov The reaction conditions would need to be carefully controlled to achieve dichlorination at the desired positions while avoiding other isomers.

Table 2: Representative Chlorination Approach

| Starting Material | Chlorinating Agent | Catalyst/Solvent | Product |

|---|---|---|---|

| 4'-Fluoroacetophenone | Sulfuryl chloride (SO₂Cl₂) | Iron(III) chloride / Dichloromethane | This compound |

| 4'-Fluoroacetophenone | N-Chlorosuccinimide (NCS) | Sulfuric acid / Acetic acid | This compound |

Fluorination Techniques

Introducing the fluorine atom at a late stage is another viable strategy, typically via a nucleophilic aromatic substitution known as the Halex reaction. This approach is particularly effective when the position to be fluorinated is activated by electron-withdrawing groups in the ortho and para positions. A relevant example is found in the synthesis of the analogous compound 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. google.com In this patented process, 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone (B598714) is treated with potassium fluoride (B91410) (KF) in a polar aprotic solvent like sulfolane, often with a phase-transfer catalyst, to replace the chlorine atom at the 4-position with fluorine. google.com A similar strategy could theoretically be applied to 1-(3,4,5-trichlorophenyl)ethanone (B3262655) to produce the target molecule's precursor, though the activation towards nucleophilic substitution would be less pronounced compared to the trifluoroacetyl analogue.

Multi-step Synthesis Pathways via Intermediate Derivatization

Multi-step syntheses offer greater control over regiochemistry by building the molecule through a sequence of reliable and well-established reactions. A highly plausible route to this compound begins with the commercially available 3,5-dichloro-4-fluoroaniline (B1294558). youtube.com

This pathway leverages the Sandmeyer reaction, a versatile method for converting an aryl amino group into a wide range of functionalities via a diazonium salt intermediate. wikipedia.org The synthesis would proceed as follows:

Diazotization: 3,5-dichloro-4-fluoroaniline is treated with sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt.

Sandmeyer Cyanation: The diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution to replace the diazonium group with a nitrile (-CN) group, yielding 3,5-dichloro-4-fluorobenzonitrile. researchgate.net

Ketone Formation: The final step involves the reaction of the nitrile with a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr), followed by acidic hydrolysis. This sequence converts the nitrile group into the desired acetyl group, affording the final product, this compound.

This multi-step approach is advantageous because each step is generally high-yielding and the regiochemistry is unambiguously controlled by the starting material.

Table 3: Multi-step Synthesis via Sandmeyer Reaction

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 3,5-Dichloro-4-fluoroaniline | 1. NaNO₂, HCl, 0-5 °C | 3,5-Dichloro-4-fluorobenzenediazonium chloride |

| 2 | Diazonium salt intermediate | CuCN | 3,5-Dichloro-4-fluorobenzonitrile |

| 3 | 3,5-Dichloro-4-fluorobenzonitrile | 1. CH₃MgBr; 2. H₃O⁺ | This compound |

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of methodologies that are more efficient, safer, and environmentally benign. For a molecule like this compound, these approaches could focus on improving the established routes.

For Friedel-Crafts type reactions, a significant advancement is the replacement of stoichiometric, moisture-sensitive, and corrosive Lewis acids like AlCl₃ with recyclable solid acid catalysts. Materials such as zeolites, clays, and metal oxides have been shown to effectively catalyze acylations. chemijournal.comresearchgate.net These solid catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying product purification. researchgate.net Furthermore, the use of ionic liquids as both solvent and catalyst has been explored for Friedel-Crafts reactions, offering benefits in terms of catalyst recycling and reaction rates. chemicalbook.comepo.org

Directed Metalation (DoM) Strategies for Substituted Acetophenones

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on the presence of a "directing metalation group" (DMG) on the aromatic substrate, which coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium or sec-butyllithium. wikipedia.orgbaranlab.org This coordination facilitates the deprotonation of the proton at the ortho-position, creating a highly reactive aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be quenched with a suitable electrophile to introduce a new substituent with high regioselectivity. wikipedia.orgbaranlab.org

The effectiveness of a DMG is determined by its ability to coordinate with the lithium reagent. baranlab.org Strong DMGs typically contain a heteroatom with lone pair electrons, such as oxygen or nitrogen, which can act as a Lewis base to the Lewis acidic lithium. wikipedia.orgbaranlab.org The relative directing ability of various groups has been established through competition experiments. uwindsor.ca

| Directing Metalation Group (DMG) Strength | Examples |

| Strong | -CONR₂, -O-C(O)NR₂, -SO₂NR₂, -CH₂NR₂ |

| Moderate | -OCH₃, -NHCOR, -CH₂OR |

| Weak | -F, -Cl |

This table provides a generalized hierarchy of common Directed Metalation Groups.

In the context of synthesizing substituted acetophenones, the acetyl group itself is generally not a suitable DMG due to its electrophilic nature, which would lead to nucleophilic attack by the organolithium reagent. Therefore, a protected form of the ketone, such as a ketal, or a precursor functional group is often employed. Alternatively, a different DMG already present on the ring can be used to direct the metalation, followed by subsequent elaboration to the acetophenone. For a precursor to this compound, a methoxy (B1213986) or a protected amine group could serve as the DMG to guide the introduction of one of the chloro substituents ortho to it.

Continuous Flow Synthesis Methods for Halogenated Acetophenones

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for many chemical transformations, particularly those that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. researchgate.netrsc.org The halogenation of organic compounds, which often involves toxic and corrosive reagents like elemental halogens, benefits significantly from this technology. rsc.orgrsc.org

The advantages of continuous flow systems, such as microreactors, stem from their high surface-area-to-volume ratio, which allows for extremely efficient heat transfer and rapid mixing. researchgate.netmdpi.com This precise temperature control is crucial for preventing thermal runaways and minimizing the formation of side products, thereby improving reaction selectivity. researchgate.netrsc.org For instance, the α-bromination of acetophenone has been successfully demonstrated in a continuous flow process, achieving a 99% yield and a high space-time yield by optimizing parameters like temperature, residence time, and molar ratios. researchgate.net

Key benefits of using continuous flow for halogenated acetophenone synthesis include:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. Toxic and corrosive reagents like bromine or chlorine can be generated in situ or dosed precisely and quenched in-line, reducing exposure risks. rsc.orgrsc.org

Improved Selectivity: Superior control over temperature and residence time allows for fine-tuning of the reaction to favor the desired product, minimizing over-halogenation or other side reactions. researchgate.netrsc.org

Scalability: Scaling up a flow process is typically more straightforward than a batch process, often involving running the system for a longer duration or using multiple reactors in parallel. researchgate.net

A multi-step synthesis of this compound, potentially involving a Friedel-Crafts acylation followed by chlorination, could be adapted to a continuous flow setup, allowing for safer handling of reagents like aluminum chloride and chlorine gas and providing a more efficient and reproducible manufacturing process. google.com

Catalytic Methods in Halogenated and Fluorinated Ketone Synthesis

Catalysis is fundamental to the efficient synthesis of halogenated and fluorinated ketones. Various catalytic strategies can be employed, primarily for the introduction of the acetyl group onto the aromatic ring or for the subsequent halogenation steps.

One of the most common methods for synthesizing acetophenones is the Friedel-Crafts acylation . This reaction involves the acylation of an aromatic ring with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). nih.gov To synthesize this compound, this method would require starting with 1,3-dichloro-2-fluorobenzene. The catalyst activates the acylating agent, facilitating the electrophilic aromatic substitution to yield the desired ketone.

Acid-catalyzed halogenation is another important technique, typically used for halogenating the α-position of the ketone. masterorganicchemistry.comlibretexts.org The mechanism involves the acid-catalyzed formation of an enol, which is the active nucleophile that attacks the electrophilic halogen (e.g., Br₂ or Cl₂). masterorganicchemistry.comjove.com While this is most common for α-halogenation, acid catalysis also plays a role in electrophilic aromatic halogenation, where a Lewis or Brønsted acid is used to polarize the halogenating agent, increasing its electrophilicity.

In recent years, photocatalysis has emerged as a powerful and sustainable alternative for halogenation reactions. researchgate.net Visible-light photoredox catalysis can generate halogen radicals from less reactive sources under mild conditions, offering a green alternative to traditional methods that often require harsh reagents. researchgate.net This approach can provide high selectivity and functional group tolerance.

| Catalytic Method | Description | Application Example |

| Friedel-Crafts Acylation | A Lewis acid catalyst (e.g., AlCl₃) activates an acylating agent for electrophilic attack on an aromatic ring. | Acylation of 1,3-dichloro-2-fluorobenzene with acetyl chloride. |

| Acid-Catalyzed Halogenation | An acid catalyst promotes the formation of an enol or activates a halogenating agent for electrophilic substitution. | Chlorination of an aminoacetophenone precursor using a chlorine solution in acetic acid. chemicalbook.com |

| Photoredox Catalysis | Visible light and a photocatalyst are used to generate reactive halogen species under mild conditions. | Sustainable chlorination of arenes using catalytic amounts of reagents. researchgate.net |

This interactive table summarizes key catalytic methods applicable to the synthesis of halogenated acetophenones.

Green Chemistry Principles in the Synthesis of Halogenated Acetophenones

The integration of green chemistry principles into synthetic design is essential for developing sustainable and environmentally responsible chemical processes. rsc.org The synthesis of halogenated acetophenones can be made greener by focusing on several key areas.

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com Reactions with high atom economy are inherently less wasteful. researchgate.net

Addition and Rearrangement Reactions are ideal, as they have a theoretical atom economy of 100%. researchgate.net

Substitution and Elimination Reactions are less atom-economical as they inherently generate byproducts.

For instance, a Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene with acetyl chloride to form this compound generates HCl as a byproduct. While this is a direct route, its atom economy is less than 100%. In contrast, a hypothetical addition reaction would be more atom-economical. Comparing different synthetic routes based on their atom economy is a crucial step in designing a greener process. rsc.org

Many organic reactions rely on volatile and often hazardous organic solvents. A key principle of green chemistry is to minimize or eliminate their use. researchgate.net Research into the synthesis of acetophenone derivatives has explored solvent-free conditions. For example, a solvent-free cyclotrimerization of substituted acetophenones has been achieved using methanesulfonic acid as a catalyst. arkat-usa.org Additionally, some halogenations can be performed under solvent-free conditions by grinding the reactants together, which simplifies work-up and reduces waste. nih.gov

Where solvents are necessary, the use of greener alternatives is encouraged. This includes water, supercritical fluids, or ionic liquids. researchgate.net These alternative media can offer benefits in terms of reduced toxicity, flammability, and environmental impact.

Catalysis is a cornerstone of green chemistry. wiley.com Catalytic reactions are preferable to stoichiometric ones because they:

Reduce Energy Consumption: Catalysts lower the activation energy of a reaction, often allowing it to proceed under milder conditions (lower temperature and pressure). wiley.com

Increase Selectivity: Well-designed catalysts can direct a reaction to produce the desired product with high selectivity, minimizing the formation of byproducts and subsequent purification efforts.

Enable Use of Safer Reagents: Catalysts can activate less reactive, and often safer, starting materials, avoiding the need for highly reactive and hazardous stoichiometric reagents. wiley.com

The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and recycled, further reducing waste and cost. The development of robust catalytic systems, including those for continuous flow processes, is key to creating truly sustainable methods for the production of this compound and other fine chemicals. rsc.org

Computational and Theoretical Investigations of 3 ,5 Dichloro 4 Fluoroacetophenone and Analogs

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like halogenated acetophenones. DFT calculations can determine various electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). These properties are key to predicting a molecule's reactivity towards electrophiles and nucleophiles. For instance, the MEP can identify regions of a molecule that are electron-rich or electron-poor, guiding the understanding of intermolecular interactions.

Studies on similar halogenated aromatic ketones have demonstrated that the nature and position of the halogen substituents significantly influence the electronic properties. The chlorine and fluorine atoms in 3',5'-Dichloro-4'-fluoroacetophenone, being highly electronegative, are expected to withdraw electron density from the aromatic ring, affecting its reactivity and the carbonyl group's properties.

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a critical role in its chemical and physical properties. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. For this compound, the primary conformational flexibility arises from the rotation of the acetyl group relative to the phenyl ring.

Computational methods can map the potential energy surface as a function of the dihedral angle between the acetyl group and the phenyl ring. This analysis helps to identify the most stable (lowest energy) conformation and any energy barriers to rotation. For acetophenone (B1666503) and its derivatives, the planar conformation, where the acetyl group lies in the same plane as the phenyl ring, is often the most stable due to favorable conjugation between the carbonyl group and the aromatic system. The presence of halogen atoms at the 3', 4', and 5' positions can introduce steric and electronic effects that may influence the rotational barrier and the precise geometry of the most stable conformer.

Quantum chemical calculations are invaluable for predicting and interpreting various types of molecular spectra. For this compound, these predictions can aid in its experimental identification and characterization.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. jksus.org These theoretical spectra can be compared with experimental Infrared (IR) and Raman spectra to assign the observed vibrational modes to specific molecular motions, such as the stretching and bending of bonds. jksus.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F). These predictions are highly sensitive to the electronic environment of each nucleus and can help in the assignment of complex NMR spectra.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. This information is useful for understanding the photophysical properties of the compound.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational space of a molecule in a more comprehensive manner than static calculations.

For this compound, MD simulations can be used to study its conformational dynamics in different environments, such as in a solvent or in the gas phase. These simulations can reveal the flexibility of the molecule, the timescales of conformational changes, and the influence of the environment on its structure. This information is particularly important for understanding how the molecule might interact with other molecules, such as in biological systems or in solution-phase reactions.

Mechanistic Insights through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to map out the reaction pathway and understand the factors that control the reaction rate and selectivity.

A transition state is a high-energy, transient species that exists at the peak of the energy profile of a chemical reaction. github.io Identifying the structure and energy of the transition state is crucial for understanding the reaction mechanism and predicting the reaction rate. github.io Computational methods, particularly DFT, can be used to locate and characterize transition state structures. researchgate.net

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution, transition state analysis can provide valuable insights. For example, by comparing the energies of different possible transition states, it is possible to predict which reaction pathway is more favorable. This type of analysis can guide the design of new synthetic routes and the development of new catalysts. The accuracy of these predictions is critical, as even small errors in computed transition state energies can significantly impact the predicted reaction selectivity. nih.gov

Kinetic Modeling and Reactivity Prediction

While specific kinetic modeling studies on this compound are not extensively documented in publicly available literature, its reactivity can be predicted and understood through computational and theoretical investigations based on its structural analogs. The presence of halogen atoms (chlorine and fluorine) as substituents on the phenyl ring significantly influences the electronic properties and, consequently, the chemical reactivity of the acetophenone moiety.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the reactivity of substituted aromatic compounds. samipubco.comresearchgate.net Such computational approaches allow for the calculation of various molecular descriptors that correlate with reactivity. For a molecule like this compound, these descriptors can elucidate the influence of the electron-withdrawing halogen substituents on both the aromatic ring and the acetyl group.

The reactivity of halogenated acetophenones is a subject of both experimental and computational investigation. For instance, the enolization process, a key step in many reactions involving acetophenones, has been studied for various derivatives. ijrti.org The rate of enolization is dependent on the nature of the substituents on the phenyl ring. Generally, electron-withdrawing groups are expected to increase the acidity of the α-protons of the acetyl group, thereby influencing the kinetics of reactions proceeding via an enol or enolate intermediate.

Furthermore, the conformational preferences of halogenated acetophenones can impact their reactivity. Computational studies on α-haloacetophenones have shown that the conformational energy profiles are influenced by the type of halogen, which in turn can affect the accessibility of reactive conformations for nucleophilic addition. beilstein-journals.org Although the halogenation pattern in this compound is on the aromatic ring, the electronic effects transmitted through the ring can similarly influence the reactivity of the carbonyl group.

Quantitative Structure-Activity Relationship (QSAR) models represent another computational tool for predicting the reactivity and biological activity of chemical compounds. researchgate.net For a series of substituted acetophenones, QSAR studies can establish a mathematical relationship between the chemical structure and a specific activity or property. By analyzing spatial, electronic, and topological descriptors, it is possible to predict the behavior of untested compounds like this compound.

The electronic effects of the substituents can be quantified using Hammett constants (σ). science.govustc.edu.cnwikipedia.org These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent and can be correlated with reaction rates and equilibrium constants. For the 3',5'-dichloro-4'-fluoro substitution pattern, the cumulative effect of the halogen atoms would be strongly electron-withdrawing, which is expected to increase the electrophilicity of the carbonyl carbon and the aromatic ring.

Predicted Reactivity Based on Analogs:

Based on studies of analogous compounds, the following reactivity patterns can be predicted for this compound:

Carbonyl Group Reactivity: The strong electron-withdrawing nature of the two chlorine atoms and the fluorine atom will increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted acetophenone.

Acidity of α-Hydrogens: The electron-withdrawing substituents will increase the acidity of the α-hydrogens, facilitating enolate formation. This would be reflected in the pKa values of the compound. For comparison, the pKa values for several para-substituted acetophenones are provided in the table below. researchgate.net

Aromatic Ring Reactivity: The aromatic ring is deactivated towards electrophilic substitution due to the presence of the halogen atoms and the acetyl group. Nucleophilic aromatic substitution might be possible under certain conditions, particularly at the positions activated by the electron-withdrawing groups.

Table of pKa Values for p-Substituted Acetophenones researchgate.net

| Substituent (p-position) | pKa Value |

| H | 18.4 |

| p-MeO | 19.0 |

| p-F | 18.5 |

| p-Cl | 18.1 |

| p-Br | 18.0 |

| p-NO2 | 16.7 |

| p-Me3N+ | 17.1 |

This table is provided for illustrative purposes to show the effect of substituents on the acidity of acetophenones. The pKa value for this compound is not available in the cited literature.

Chemical Reactivity and Transformative Chemistry of 3 ,5 Dichloro 4 Fluoroacetophenone

Substitution Reactions on the Aromatic Ring

The substitution pattern of 3',5'-dichloro-4'-fluoroacetophenone, with halogen atoms at the 3', 4', and 5' positions and an acetyl group at the 1' position, leaves only the 2' and 6' positions available for substitution. The electronic properties of the existing groups heavily dictate the feasibility and nature of further substitution on the aromatic ring.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by potent electron-withdrawing groups. In the case of this compound, the acetyl group, with its strong electron-withdrawing character (-I and -R effects), deactivates the ring towards electrophiles but activates it for nucleophilic attack. This effect is most pronounced at the ortho and para positions relative to the acetyl group.

The fluorine atom at the 4'-position is para to the acetyl group, making it the most probable site for SNAr. The high electronegativity of fluorine makes the C4' carbon highly electrophilic and susceptible to attack by nucleophiles. Furthermore, fluoride (B91410) is an excellent leaving group in SNAr reactions because its high electronegativity stabilizes the transition state. The chlorine atoms at the 3' and 5' positions are meta to the acetyl group and are therefore less activated towards nucleophilic substitution.

Table 1: Predicted Nucleophilic Aromatic Substitution (SNAr) Reactions This table is based on predicted reactivity from analogous chemical systems.

| Nucleophile (Nu-H) | Reagent/Conditions | Predicted Product |

|---|---|---|

| Ammonia (NH₃) | NH₃, heat, pressure | 4'-Amino-3',5'-dichloroacetophenone |

| Sodium Methoxide (NaOCH₃) | NaOCH₃, Methanol, heat | 3',5'-Dichloro-4'-methoxyacetophenone |

| Sodium Thiophenoxide (NaSPh) | NaSPh, DMF, heat | 3',5'-Dichloro-4'-(phenylthio)acetophenone |

Electrophilic aromatic substitution (EAS) on the this compound ring is expected to be challenging. All substituents present—the acetyl group and the three halogens—are deactivating towards electrophilic attack. The acetyl group is a strong deactivator and a meta-director. The chlorine and fluorine atoms are also deactivating (due to their inductive effect) but are ortho, para-directors.

The only positions available for substitution are C2' and C6'. These positions are:

Ortho to a chlorine atom (C3' or C5').

Meta to the other chlorine atom (C5' or C3').

Meta to the fluorine atom (C4').

Ortho to the acetyl group (C1').

Reduction and Hydrogenation Reactions of the Ketone Moiety

The carbonyl group of the acetyl moiety is a prime site for reduction reactions, allowing for the synthesis of the corresponding secondary alcohol, 1-(3',5'-dichloro-4'-fluorophenyl)ethanol. This transformation can be achieved through various methods, including catalytic hydrogenation and asymmetric reduction techniques for producing chiral alcohols.

Catalytic hydrogenation involves the use of hydrogen gas (H₂) and a metal catalyst to reduce the ketone. Alternatively, transfer hydrogenation utilizes a hydrogen donor molecule in the presence of a catalyst. While specific studies on this compound are scarce, extensive research on analogous compounds like 4-fluoroacetophenone provides insight into effective reaction conditions. Manganese(I) and Ruthenium(II) complexes have proven to be highly efficient catalysts for these transformations.

Transfer hydrogenation, often performed with formic acid/triethylamine (HCOOH/NEt₃) mixtures or isopropanol, offers a practical alternative to using pressurized hydrogen gas. These methods are generally high-yielding and can be performed under relatively mild conditions.

Table 2: Representative Conditions for Hydrogenation of Halogenated Acetophenones (Analogous Systems)

| Substrate | Catalyst System | Hydrogen Source | Solvent | Conditions | Product | Ref. |

|---|---|---|---|---|---|---|

| 4-Fluoroacetophenone | fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)] | H₂ (50 bar) | Toluene | Room Temp, 24h | 1-(4-Fluorophenyl)ethanol | nih.gov |

| Acetophenone (B1666503) | Ru–(R,R)-Ts-dpen | HCOOH/NEt₃ | Water | 40°C | 1-Phenylethanol | illinois.edu |

The synthesis of enantiomerically pure chiral alcohols is of significant interest, particularly in the pharmaceutical industry. Asymmetric reduction of the prochiral this compound can yield either the (R)- or (S)-enantiomer of 1-(3',5'-dichloro-4'-fluorophenyl)ethanol. This is commonly achieved using chiral catalysts or biocatalytic methods.

Chemical methods often employ Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst with a borane (B79455) source (e.g., BH₃·THF or BH₃·SMe₂). The choice of the (R)- or (S)-catalyst determines the stereochemistry of the resulting alcohol with typically high enantioselectivity. For example, the reduction of 2'-fluoroacetophenone (B1202908) using an in-situ generated catalyst from (S)-α,α-diphenyl-2-pyrrolidinemethanol and borane–diethylaniline yields the corresponding alcohol in high enantiomeric excess (ee). ipindexing.com

Biocatalysis, using whole cells of microorganisms (like E. coli) or isolated enzymes (carbonyl reductases), offers an environmentally benign route to chiral alcohols. These methods can provide exceptionally high enantiomeric excess (>99% ee) under mild aqueous conditions. wikipedia.org

Table 3: Methods for Asymmetric Reduction of Prochiral Ketones (Analogous Systems)

| Substrate | Method/Catalyst | Reductant | Product | Enantiomeric Excess (ee) | Ref. |

|---|---|---|---|---|---|

| 2'-Fluoroacetophenone | (S)-α,α-diphenyl-2-pyrrolidinemethanol / Borane-diethylaniline | Borane | (S)-2-fluoro-α-methylbenzenemethanol | 97.8% | ipindexing.com |

| 3'-(Trifluoromethyl)acetophenone | Recombinant E. coli with Carbonyl Reductase | Glucose (co-substrate) | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | >99.9% | wikipedia.org |

| 4'-Chloroacetophenone | Daucus carota (Carrot) tissue | Endogenous | 1-(4-Chlorophenyl)ethanol | ~98% | nih.gov |

Carbon-Carbon Bond Forming Reactions

The acetyl group of this compound provides a handle for various carbon-carbon bond forming reactions. The α-hydrogens of the methyl group are acidic and can be removed by a base to form an enolate nucleophile. This enolate can then react with various electrophiles.

A prominent example of this reactivity is the Claisen-Schmidt condensation, which is a type of crossed aldol (B89426) condensation. wikipedia.org In this reaction, the enolate of this compound reacts with an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde) under basic conditions (typically NaOH or KOH in ethanol). The initial aldol addition product readily dehydrates to form a conjugated α,β-unsaturated ketone, known as a chalcone (B49325). miracosta.edu These chalcone derivatives are valuable synthetic intermediates and have been investigated for a wide range of biological activities. nih.gov

Another important carbon-carbon bond forming reaction is the Wittig reaction. wikipedia.org This reaction converts the ketone's carbonyl group into a carbon-carbon double bond. It involves the reaction of the ketone with a phosphonium (B103445) ylide (a Wittig reagent), which is typically prepared from an alkyl halide and triphenylphosphine. This method allows for the synthesis of a wide variety of substituted alkenes from this compound. libretexts.org

Table 4: Predicted Carbon-Carbon Bond Forming Reactions This table is based on established reactivity for acetophenones.

| Reaction Name | Reagents | General Product Structure |

|---|---|---|

| Claisen-Schmidt Condensation | Ar-CHO, NaOH, Ethanol | Chalcone (α,β-unsaturated ketone) |

| Wittig Reaction | Ph₃P=CHR, THF | Alkene |

Aldol and Cross-Aldol Reactions with Fluorinated Ketones

Aldol and cross-aldol reactions are fundamental carbon-carbon bond-forming reactions in organic chemistry. harvard.edumagritek.com In a cross-aldol reaction, two different carbonyl compounds, one of which can form an enolate, react to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. youtube.comyoutube.com

While specific research detailing the aldol and cross-aldol reactions of this compound with other fluorinated ketones is not extensively documented in the provided search results, the principles of these reactions can be applied. This compound can act as the ketone component, which, under basic conditions, can be deprotonated at the α-carbon to form an enolate. This enolate can then act as a nucleophile, attacking the electrophilic carbonyl carbon of another ketone, including a fluorinated one.

The presence of the electron-withdrawing chlorine and fluorine atoms on the phenyl ring of this compound would likely increase the acidity of the α-protons, facilitating enolate formation. The reaction with a fluorinated ketone would proceed as follows:

Enolate Formation: A base abstracts an α-proton from this compound to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the fluorinated ketone.

Protonation: The resulting alkoxide is protonated to yield the β-hydroxy ketone (the aldol adduct).

Dehydration: Under harsher conditions (e.g., heat or strong acid/base), the aldol adduct can undergo dehydration to form an α,β-unsaturated ketone.

The success and product distribution of such reactions would depend on carefully controlling the reaction conditions to favor the desired cross-aldol product over self-condensation products. youtube.com The use of specific catalysts and reaction conditions can enhance the selectivity of these transformations. harvard.edu

Condensation Reactions (e.g., Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is a variation of the aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is particularly useful for the synthesis of chalcones, which are precursors to flavonoids and possess a wide range of biological activities. nih.govnih.gov

This compound readily participates in Claisen-Schmidt condensations with various aromatic aldehydes. ipindexing.comresearchgate.net The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like ethanol. researchgate.netrsc.org The base facilitates the formation of the enolate from the acetophenone, which then attacks the aldehyde. Subsequent dehydration of the aldol adduct yields the chalcone.

A general scheme for the Claisen-Schmidt condensation of this compound is as follows:

Reactants : this compound and a substituted aromatic aldehyde.

Catalyst : Base (e.g., NaOH, KOH). researchgate.net

Product : A chalcone derivative.

Studies have shown that a variety of chalcones can be synthesized from substituted acetophenones and benzaldehydes, often with good yields. nih.govresearchgate.net The specific reaction conditions, such as the choice of base and solvent, can influence the reaction rate and yield. rsc.orgnih.gov For instance, solvent-free conditions using solid NaOH have been reported to give quantitative yields in some Claisen-Schmidt reactions. wikipedia.orgrsc.org

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

| This compound | Aromatic Aldehyde | Base (e.g., KOH, NaOH) | Chalcone | nih.gov, researchgate.net |

| Acetophenone | Benzaldehyde | NaOH | Chalcone | rsc.org |

| o-hydroxyacetophenone | Substituted Benzaldehydes | NaOH | Chalcone | researchgate.net |

Regioselective Functionalization and Derivatization

The aromatic ring of this compound is susceptible to regioselective functionalization, allowing for the introduction of various substituents at specific positions. The directing effects of the existing chloro, fluoro, and acetyl groups play a crucial role in determining the position of substitution.

Lithiations are a powerful tool for regioselective functionalization. researchgate.net For example, in a related compound, 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane, treatment with butyllithium (B86547) resulted in deprotonation at the 4-position, which is flanked by the two chloro substituents. researchgate.net This indicates the strong directing effect of the chlorine atoms. Subsequent reaction with an electrophile would introduce a substituent at this position.

Derivatization of the ketone group is another common transformation. For instance, the ketone can be converted to other functional groups, or used as a handle for building more complex molecules. Derivatization techniques are often employed for analytical purposes, such as in gas chromatography-mass spectrometry (GC-MS) to improve detection limits and analysis time. researchgate.netnih.gov

The functionalization of the aromatic ring can also be achieved through various palladium-catalyzed coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org

Oxidation Reactions

The acetyl group of this compound can undergo oxidation to a carboxylic acid. This transformation is a common reaction for acetophenones. While specific literature on the oxidation of this compound was not prevalent in the search results, general methods for the oxidation of ketones can be applied.

One common method is the haloform reaction, where a methyl ketone is treated with a halogen in the presence of a base to yield a carboxylic acid and a haloform. However, given the existing halogen substituents on the aromatic ring, other oxidation methods might be preferred to avoid unwanted side reactions.

Modern oxidation methods often utilize environmentally friendly oxidants like molecular oxygen, potentially in the presence of a catalyst. researchgate.net These methods can offer high selectivity and yield under milder conditions. The oxidation of the acetyl group would transform this compound into 3,5-dichloro-4-fluorobenzoic acid, a valuable synthetic intermediate.

Applications of 3 ,5 Dichloro 4 Fluoroacetophenone As a Synthetic Intermediate

Role as a Key Building Block in Complex Organic Molecule Synthesis

The primary application of 3',5'-dichloro-4'-fluoroacetophenone is as a foundational building block for the synthesis of complex, biologically active molecules. Its utility is prominently demonstrated in the production of modern insecticides. The compound is a direct precursor to 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone, a critical intermediate in the manufacturing of pesticidally active isoxazoline-substituted benzamides. google.comgoogle.com

The synthesis involves the transformation of the acetyl group of this compound. This intermediate, 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone, then undergoes further reactions, such as condensation with hydroxylamine (B1172632) to form an oxime, followed by cyclization reactions to construct the isoxazoline (B3343090) heterocyclic ring system. The 3,5-dichloro-4-fluorophenyl moiety from the original acetophenone (B1666503) is a key pharmacophore that is incorporated directly into the final pesticide structure, where it is essential for the molecule's efficacy. The synthesis of complex heterocyclic structures like isoxazoles and isoxazolines from ketone precursors is a well-established strategy in medicinal and agrochemical research. nih.govnih.govresearchgate.net

Table 1: Synthetic Pathway from this compound to Pesticide Intermediates

| Starting Material | Key Intermediate | Target Molecule Class | Industry |

|---|

Precursor for Advanced Halogenated Aromatic Systems

The specific substitution pattern of this compound—with chlorine atoms meta to the acetyl group and a fluorine atom para—renders it an important precursor for advanced halogenated aromatic systems. In the development of bioactive compounds, the precise placement of halogens on an aromatic ring can significantly influence factors such as metabolic stability, lipophilicity, and binding affinity to target proteins.

This compound provides a readily available aromatic core with a pre-defined, tri-halogenated structure. Synthetic chemists can utilize the reactive acetyl group to build larger molecular scaffolds without altering the crucial halogen arrangement on the phenyl ring. The acetyl moiety can be transformed into a variety of other functional groups or used as a handle for carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or Knoevenagel condensations, to attach complex side chains or construct fused ring systems. nih.gov

For example, the conversion of the acetyl group to an alkyne would produce a 1-(3,5-dichloro-4-fluorophenyl)ethynyl derivative, a versatile intermediate for cycloaddition reactions to form substituted pyrazoles or isoxazoles. nih.gov In these syntheses, the this compound is not merely a simple starting material but a carrier of the essential, highly functionalized aromatic core that is a prerequisite for the desired biological activity in the more complex final product.

Utilization in Stereoselective Synthesis for Chiral Building Blocks

While specific, widely-cited examples of this compound in stereoselective synthesis are not prevalent in the literature, its chemical structure offers clear potential for such applications. The prochiral ketone of the acetyl group is the key functional handle for introducing chirality into a molecule.

The most direct pathway to a chiral building block would be the asymmetric reduction of the carbonyl group to produce a chiral 1-(3',5'-dichloro-4'-fluorophenyl)ethanol. This transformation can be achieved using various chiral catalysts or reagents, such as those based on chiral boranes (e.g., Corey-Bakshi-Shibata reduction) or transition metal complexes with chiral ligands (e.g., Noyori asymmetric hydrogenation). The resulting chiral alcohol is a versatile intermediate, allowing for the stereocontrolled synthesis of more complex molecules where the stereochemistry of the benzylic alcohol is critical for its function.

Furthermore, the enolate of this compound could potentially participate in stereoselective aldol reactions with various aldehydes, using chiral auxiliaries or catalysts to control the formation of new stereocenters. Such reactions would yield chiral β-hydroxy ketones, which are highly valuable building blocks in organic synthesis. While all stereospecific reactions are inherently stereoselective, the application of these established methodologies to this specific substrate would depend on the development needs for new chiral agrochemicals or pharmaceuticals containing the 3,5-dichloro-4-fluorophenyl moiety. masterorganicchemistry.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone |

| Hydroxylamine |

| 1-(3',5'-dichloro-4'-fluorophenyl)ethanol |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3',5'-dichloro-4'-fluoroacetophenone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of halogenated acetophenones often involves Friedel-Crafts acylation or nucleophilic substitution. For this compound, a multi-step approach may include:

- Chlorination/Fluorination : Sequential halogenation of acetophenone derivatives using reagents like Cl2/FeCl3 or HF/pyridine.

- Intermediate Isolation : Purification of intermediates (e.g., 4'-fluoroacetophenone) via column chromatography or recrystallization to avoid side reactions .

- Temperature Control : Reactions performed at 0–50°C to minimize decomposition, as seen in analogous trifluoroacetophenone syntheses .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

- Methodological Answer :

- <sup>19</sup>F NMR : The 4'-fluoro substituent produces a distinct downfield shift (~-110 ppm) compared to meta-fluorine (~-115 ppm) in analogs like 2'-chloro-4'-fluoroacetophenone .

- Mass Spectrometry : Molecular ion peaks at m/z ≈ 222 (C8H4Cl2FO) with fragmentation patterns highlighting Cl/F loss .

- IR Spectroscopy : C=O stretching at ~1680 cm<sup>-1</sup> and C-Cl/F vibrations at 500–700 cm<sup>-1</sup> .

Q. What are the primary chemical reactivity trends of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Meta/para Halogen Reactivity : The 4'-fluoro group is electron-withdrawing, activating the aromatic ring for nucleophilic attack at the 3' and 5' positions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity in SNAr reactions with amines or thiols .

- Catalysis : Cu(I) or Pd catalysts improve cross-coupling efficiency (e.g., Suzuki reactions) for functionalized derivatives .

Advanced Research Questions

Q. How does this compound perform as a precursor in enantioselective biocatalytic reductions?

- Methodological Answer :

- Enzyme Systems : Alcohol dehydrogenases (ADHs) paired with glucose-6-phosphate dehydrogenase (G-6-PDH) enable asymmetric reduction to chiral alcohols. For the analogous 2,3'-dichloro-4'-fluoroacetophenone, this system achieved >99% enantiomeric excess (ee) at 20 g/L substrate loading .

- Co-Substrate Optimization : Glucose replaces expensive glucose-6-phosphate via intracellular phosphorylation, reducing costs but requiring intact cell systems .

- Data Contradictions : Lower substrate loading compared to permeabilized cells suggests mass transfer limitations, necessitating reactor optimization .

Q. What mechanistic insights explain the role of this compound in pesticide synthesis?

- Methodological Answer :

- Insecticide/Acaricide Applications : The compound serves as a key intermediate in veterinary systemic agents. Its trifluoro derivative participates in cyclocondensation with hydroxylamine sulfate and aldehydes to form oxime-based insecticides .

- Structure-Activity Relationship (SAR) : The dichloro-fluoro pattern enhances lipophilicity and target binding (e.g., acetylcholinesterase inhibition) compared to mono-halogenated analogs .

Q. How do electronic effects of halogen substituents influence the electrochemical behavior of this compound?

- Methodological Answer :

- Cyclic Voltammetry : The electron-withdrawing fluorine and chlorine groups reduce the LUMO energy, facilitating single-electron reduction at ~-1.2 V (vs. Ag/AgCl) in acetonitrile.

- Comparative Analysis : Replacement of 4'-F with methoxy (e.g., 3'-fluoro-4'-methoxyacetophenone) shifts reduction potentials positively by ~0.3 V due to electron donation .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports 84.2% yield for a trifluoro analog using CuO/hypochloric acid, whereas notes 70–85% for dichloroacetophenones. Contradictions arise from halogen electronegativity and steric effects, requiring tailored optimization.

- Biocatalytic Efficiency : highlights intact cells for cost-effective co-substrate use but acknowledges lower substrate tolerance. Permeabilized systems may resolve this but increase complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.